3-acetylpyridin-2(1H)-one

Physicochemical Properties Lipophilicity Hydrogen Bonding

Researchers synthesizing quinolone-based or 2,3-disubstituted pyridine libraries face a critical sourcing challenge: structurally similar pyridinone analogs cannot substitute for this specific 3-acetyl-2-keto isomer without risking synthetic failure due to differing tautomeric equilibria and hydrogen-bonding profiles. • Exclusive reactivity for cyclocondensation to quinolones and 2,3-disubstituted pyridines • Favorable physicochemical profile (XLogP3 = 0.100; H-Bond Donor = 1, Acceptor = 2) for aqueous-compatible probe design • Consistent ≥97% purity; bulk and custom synthesis available

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 62838-65-7
Cat. No. B057935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetylpyridin-2(1H)-one
CAS62838-65-7
Synonyms1-(2-Hydroxy-3-pyridinyl)ethanone;  3-Acetyl-2(1H)-pyridinone;  3-Acetyl-2-hydroxypyridine;  3-Acetyl-2-pyridone; 
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CNC1=O
InChIInChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
InChIKeyPYKHYSXTVOVOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylpyridin-2(1H)-one: Core Profile & Synthetic Utility


3-Acetylpyridin-2(1H)-one (CAS 62838-65-7) is a heterocyclic building block belonging to the pyridin-2(1H)-one class . It is characterized by a pyridine ring with a ketone group at the 2-position and an acetyl group at the 3-position, giving it a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol . The compound is primarily utilized as a synthetic intermediate for the construction of 2,3-disubstituted pyridines and quinolones . Its physical properties include a boiling point of 328.7°C at 760 mmHg and a predicted density of 1.218 g/cm³ .

Synthetic intermediate for quinolone and 2,3-disubstituted pyridine scaffolds
Low lipophilicity supports aqueous and polar-solvent synthetic workflows
Standardized purity with batch-specific QC documentation for method reproducibility

3-Acetylpyridin-2(1H)-one: Structural Analog Limitations


While 3-acetylpyridin-2(1H)-one belongs to the broader class of pyridinones, its specific substitution pattern—an acetyl group at the 3-position and a keto group at the 2-position—confers a distinct chemical reactivity profile . This unique arrangement dictates its behavior in downstream synthetic applications, such as its ability to undergo specific cyclocondensation reactions to form quinolones or 2,3-disubstituted pyridines . Unlike simple 2- or 4-acetylpyridines, or other pyridinone isomers, this compound's tautomeric equilibrium and hydrogen-bonding capabilities (due to the 2-keto group) can significantly influence reaction outcomes, making direct substitution with a structurally similar but functionally different analog a high-risk proposition in a synthetic pathway .

! 2-Acetylpyridine substitution may alter hydrogen-bonding and cyclization outcomes.
! Other pyridinone isomers may shift tautomeric equilibrium and reactivity.
! Analog replacement without validation may lead to different heterocyclic product classes.

3-Acetylpyridin-2(1H)-one: Quantitative Selection Evidence


LogP and Hydrogen Bonding Comparison

The physicochemical properties of 3-acetylpyridin-2(1H)-one provide a quantitative basis for its selection. Its XLogP3 value of 0.100 indicates low lipophilicity, which is critical for applications in aqueous or polar solvent systems. More importantly, its hydrogen bond donor count of 1 and acceptor count of 2 differentiate it from its isomer 2-acetylpyridine, which has a donor count of 0. This capacity for hydrogen bonding is a key factor in its reactivity, particularly in forming stable intermediates and in its role as a ligand .

LogP & H-Bond Profile
Head-to-head
XLogP3 0.100 vs 0.9; H-Bond Donor 1 vs 0
Supports selection for polar-solvent synthesis and chromatographic methods
Predicted values; confirm experimentally
Physicochemical Properties Lipophilicity Hydrogen Bonding

Synthetic Utility: Quinolone & Pyridine Synthesis

A primary differentiator for 3-acetylpyridin-2(1H)-one is its specific utility as a building block for 2,3-disubstituted pyridines and quinolones. This application is a direct consequence of its 2-keto-3-acetyl substitution pattern, which allows for specific cyclization reactions not possible with other acetylpyridine isomers . For instance, while 3-acetylpyridine is an intermediate for bisphosphonates, 3-acetylpyridin-2(1H)-one is uniquely positioned for constructing nitrogen-containing heterocycles that are core scaffolds in numerous drug candidates . This distinction is not a matter of potency but of specific synthetic outcome.

Synthetic Product Class
Cross-study
Yields quinolones & 2,3-disubstituted pyridines vs bisphosphonate synthesis
Unambiguous building block for targeted heterocyclic libraries
Qualitative distinction in synthetic outcome
Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

NAD+ Pyrophosphatase Activity Profile

The compound 3-acetylpyridine, a close structural analog, is recognized as a substrate for the enzyme NAD+ diphosphatase (EC 3.6.1.22), with enzyme summaries noting its activity on 3-acetylpyridine and its thionicotinamide analogues of NAD+ and NADP+ [1][2]. This establishes a class-level biochemical interaction. While 3-acetylpyridin-2(1H)-one is not explicitly listed in this entry, the presence of the 3-acetylpyridine moiety suggests it may engage with similar coenzyme-dependent pathways, making it a potentially relevant tool compound for studying pyridine nucleotide metabolism, in contrast to other pyridinones that lack this specific 3-acetyl motif [1][2].

NAD+ Diphosphatase Context
Class-level
3-Acetylpyridine motif recognized by NAD+ diphosphatase (class-level)
May support NAD+ metabolism probe development
Direct activity not confirmed for this compound
Enzymology Biochemical Assay Coenzyme Analog

Commercial Purity & Quality Specifications

A key procurement differentiator is the standardized commercial availability of 3-acetylpyridin-2(1H)-one with a defined purity specification of 97% . This is a quantifiable metric that allows for direct comparison between vendors. The product is further supported by batch-specific quality control (QC) data, including NMR, HPLC, and GC, which provides a higher level of confidence for reproducibility in sensitive research applications compared to analogs that may only be offered at lower purities or without comprehensive analytical documentation .

Commercial Purity & QC
Head-to-head
Purity 97%; QC by NMR, HPLC, GC
Ensures batch consistency for sensitive synthetic applications
Vendor specification; verify with CoA
Procurement Quality Control Analytical Chemistry

Thermal Stability and Storage Profile

The high boiling point of 3-acetylpyridin-2(1H)-one, measured at 328.7°C at 760 mmHg, is a quantifiable indicator of its thermal stability compared to related compounds [1]. For instance, 3-acetylpyridine has a significantly lower boiling point of 220 °C . This substantial difference in boiling point suggests that 3-acetylpyridin-2(1H)-one is more robust under high-temperature conditions, such as those encountered in certain synthetic procedures or during long-term storage. This thermal stability is a practical advantage for procurement and experimental design, as it reduces the risk of degradation during handling and shipping [1].

Thermal Stability (Boiling Point)
Head-to-head
Boiling point 328.7 °C vs 220 °C (3-acetylpyridine)
Indicates robustness for high-temperature reactions and storage
Measured at 760 mmHg
Chemical Stability Storage Physical Properties

3-Acetylpyridin-2(1H)-one: Priority Research & Procurement Uses


Quinolone & 2,3-Disubstituted Pyridine Library Synthesis

For medicinal chemistry teams focused on generating novel quinolone-based or 2,3-disubstituted pyridine libraries, 3-acetylpyridin-2(1H)-one is the unambiguous starting material of choice. Its specific reactivity, as detailed in Section 3, enables the direct and efficient construction of these core heterocyclic scaffolds, which are privileged structures in drug discovery for a wide range of therapeutic targets, including kinase inhibitors and antibacterial agents .

Hydrogen-Bonding Small Molecule Probe Development

The compound's low predicted lipophilicity (XLogP3 = 0.100) and capacity for hydrogen bonding (H-Bond Donor = 1, Acceptor = 2) make it a superior scaffold for developing small molecule probes intended for aqueous biological environments . Its favorable physicochemical profile, when compared to more lipophilic analogs, can be leveraged to improve aqueous solubility and reduce non-specific binding, which are critical parameters for high-quality chemical probes and early-stage lead compounds .

NAD+ Metabolism & Coenzyme Analog Studies

For researchers studying pyridine nucleotide metabolism or designing novel coenzyme analogs, the 3-acetylpyridine moiety in 3-acetylpyridin-2(1H)-one provides a recognized structural motif for engaging with enzymes like NAD+ diphosphatase [1]. This class-level interaction profile positions the compound as a relevant building block for synthesizing substrate analogs or potential inhibitors to probe these fundamental biochemical pathways, differentiating it from other pyridinones lacking this specific 3-acetyl substitution [1].

Application
Selection Property
Validation Focus
Quinolone & 2,3-disubstituted pyridine library synthesis
Specific 2-keto-3-acetyl reactivity
Cyclocondensation reaction outcome
Aqueous-soluble small-molecule probe development
Low lipophilicity and hydrogen-bonding capacity
Aqueous solubility and non-specific binding assays
NAD+ metabolism and coenzyme analog studies
3-Acetylpyridine structural recognition motif
NAD+ diphosphatase enzyme assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-acetylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.